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Compound of Interest

Compound Name:
N-cyclopentyl-N-ethylamine

hydrochloride

CAS No.: 1177860-04-6

Cat. No.: B1357493

Get Quote

Executive Summary: The Lipophilic Anchor
N-Cyclopentyl-N-ethylamine hydrochloride (CAS: 45592-46-9) serves as a critical

secondary amine building block in drug discovery and advanced material synthesis. Its

structural value lies in its ability to introduce a sterically defined, lipophilic moiety (ClogP ~1.6

for the free base) without the excessive rigidity of fused ring systems or the metabolic liability of

long alkyl chains.

In medicinal chemistry, this moiety is frequently employed to fill hydrophobic pockets in GPCR

antagonists (e.g., CCR2/CCR5 modulators) and Kinase Inhibitors, where the cyclopentyl group

provides van der Waals bulk and the ethyl group offers slight conformational flexibility. Beyond

therapeutics, recent patent literature identifies this amine as a key monomer in generating

hydrophobic cationic polyelectrolytes for bioresorbable medical implant coatings [1].

This guide provides a validated workflow for handling the hydrochloride salt, liberating the

reactive free base, and executing high-yield coupling reactions.
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Chemical Profile & Handling
The hydrochloride salt is the preferred storage form due to the volatility and oxidative

susceptibility of the free amine.

Property Specification

Chemical Name N-Cyclopentyl-N-ethylamine hydrochloride

CAS Number 45592-46-9

Formula

C

H

N[1][2] · HCl

MW 149.66 g/mol (Salt); 113.20 g/mol (Free Base)

Appearance White to off-white hygroscopic solid

Solubility
Soluble in water, methanol, DMSO; Insoluble in

non-polar ether/hexanes

pKa ~10.5 (estimated for secondary amine)

Protocol A: Salt Liberation (Critical Pre-step)
Objective: Convert the stable HCl salt into the nucleophilic free base in situ or for isolation.

Context: Many coupling reagents (e.g., EDC, HATU) or transition metal catalysts are sensitive

to excess acid or chloride ions.

Method 1: In Situ Neutralization (Recommended for
Amide Coupling)
Use Case: When the amine is immediately reacted in a "one-pot" amide or sulfonamide

coupling.

Suspend 1.0 equiv of N-cyclopentyl-N-ethylamine HCl in the reaction solvent (DCM or DMF).

Add 3.0 equiv of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).
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Stir for 10 minutes at Room Temperature (RT). The solution will clarify as the free amine

dissolves and the amine-base salt forms.

Proceed immediately to the addition of the electrophile (Acid Chloride, Activated Ester, etc.).

Method 2: Isolation of Free Base (Recommended for
Sensitive Catalysis)
Use Case: When non-nucleophilic bases interfere with the subsequent reaction (e.g., certain

Pd-catalyzed cross-couplings).

Dissolve 10 g of the HCl salt in 50 mL water.

Slowly add 20 mL of 5M NaOH (pH > 12). Oil separation will occur.

Extract 3x with 50 mL Dichloromethane (DCM) or Diethyl Ether.

Dry combined organics over anhydrous Na

SO

.

Carefully concentrate under reduced pressure (keep bath < 30°C; the free base is volatile).

Protocol B: Synthesis of Bioactive Amides (The
"Workhorse" Reaction)
Application: Synthesis of kinase inhibitor scaffolds or peptidomimetics. Mechanism: HATU-

mediated activation of a carboxylic acid followed by nucleophilic attack of the secondary amine.

Reagents
Amine: N-Cyclopentyl-N-ethylamine HCl (1.0 equiv)

Carboxylic Acid: Target scaffold (e.g., 3-bromo-2-fluorobenzoic acid) (1.0 equiv)[3]

Coupling Reagent: HATU (1.1 equiv)
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Base: DIPEA (3.0 equiv)

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).

Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir at RT for 15 minutes to form the active

ester.

Amine Addition: Add N-Cyclopentyl-N-ethylamine HCl (1.0 mmol) followed by the remaining

DIPEA (1.5 mmol).

Note: Adding the second portion of base ensures the HCl salt is neutralized immediately

upon addition.

Reaction: Stir at RT for 3–12 hours. Monitor by LC-MS (Look for M+H of product).

Workup:

Dilute with EtOAc (50 mL).

Wash with sat. NaHCO

(2x), Water (1x), and Brine (1x).

Dry over MgSO

and concentrate.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Visual Workflow (DOT Diagram)
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Figure 1: HATU-mediated coupling workflow for introducing the N-ethyl-N-cyclopentyl moiety.

Protocol C: Reductive Amination (Alternative Route)
Application: Synthesis of tertiary amines where the "carbonyl" comes from the scaffold (e.g.,

reacting the amine with a benzaldehyde derivative).

Mixing: Dissolve the Aldehyde (1.0 equiv) and N-Cyclopentyl-N-ethylamine HCl (1.0 equiv) in

DCE (Dichloroethane).

Base: Add TEA (1.0 equiv) to liberate the amine. Stir 30 min.

Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

Quench: Stir overnight, then quench with sat. NaHCO

.

Application Note: Bioactive Surface Coatings
Recent advancements in material science utilize N-cyclopentyl-N-ethylamine as a monomer for

Hydrophobic Cationic Polyelectrolytes [1].

Function: The cyclopentyl group provides hydrophobicity, while the amine (when quaternized

or protonated) provides a positive charge.
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Utility: This combination allows the polymer to form stable layers on medical implants (stents,

bone screws) that resist hydrolytic degradation while maintaining biocompatibility.

Synthesis Insight: The amine is typically reacted with acryloyl chloride to form the acrylamide

monomer before polymerization.
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Figure 2: Pharmacophore mapping of the N-ethyl-N-cyclopentyl group in a theoretical binding

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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